molecular formula C11H10IN5 B13106145 5-(1-Ethyl-1H-pyrazol-4-yl)-3-iodo-1H-pyrazolo[3,4-c]pyridine

5-(1-Ethyl-1H-pyrazol-4-yl)-3-iodo-1H-pyrazolo[3,4-c]pyridine

货号: B13106145
分子量: 339.14 g/mol
InChI 键: RGLVQXMWTQUCLT-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Introduction to 5-(1-Ethyl-1H-pyrazol-4-yl)-3-iodo-1H-pyrazolo[3,4-c]pyridine

Chemical Identity and Nomenclature

Systematic IUPAC Name Derivation

The IUPAC name of this compound is derived through a systematic analysis of its fused ring system and substituents. The parent structure, pyrazolo[3,4-c]pyridine, consists of a pyrazole ring fused to a pyridine ring at the 3,4- and c-positions, respectively. Numbering begins at the pyrazole nitrogen adjacent to the fusion point, proceeding clockwise. Substituents are assigned positions based on this numbering:

  • A 1-ethyl-1H-pyrazol-4-yl group at position 5 of the pyrazolo[3,4-c]pyridine core.
  • An iodine atom at position 3.

The full name, 5-(1-ethyl-1H-pyrazol-4-yl)-3-iodo-1H-pyrazolo[3,4-c]pyridine, adheres to IUPAC prioritization rules, where the pyrazolyl substituent is treated as a prefix.

Alternative Naming Conventions in Heterocyclic Chemistry

In non-IUPAC contexts, the compound may be described using fused-ring nomenclature. For instance, the pyrazolo[3,4-c]pyridine system is sometimes classified as a 7-azaindole derivative due to its structural resemblance to indole with a nitrogen substitution at position 7. Additionally, the 1-ethylpyrazole substituent could be denoted as N-ethylpyrazol-4-yl in abbreviated pharmacological contexts.

Historical Development and Discovery Timeline

The synthesis of pyrazolo[3,4-c]pyridines emerged from broader efforts to diversify heterocyclic libraries for drug discovery. Early routes, such as acid-catalyzed condensations of pyrazole amines with carbonyl compounds (e.g., acetic acid-mediated cyclizations), laid the groundwork for later functionalization. The introduction of iodine at position 3 likely arose from halogenation strategies optimized for pyrazolo[3,4-c]pyridines, as demonstrated in recent methodologies using N-iodosuccinimide under controlled conditions.

The specific incorporation of a 1-ethylpyrazole moiety reflects advancements in cross-coupling reactions, particularly Suzuki-Miyaura couplings, which enable the attachment of aryl and heteroaryl groups to halogenated scaffolds. This compound’s development aligns with trends toward vectorial functionalization, where halogen atoms serve as handles for further derivatization.

Significance in Heterocyclic Compound Research

Pyrazolo[3,4-c]pyridines are prized for their dual aromatic systems, which confer unique electronic properties and binding affinities in biological systems. The iodine atom at position 3 enhances this compound’s utility as a precursor for palladium-catalyzed cross-coupling reactions, facilitating the synthesis of complex derivatives for structure-activity relationship studies.

Property Value Source
Molecular formula $$ \text{C}{11}\text{H}{10}\text{IN}_5 $$
Molecular weight 339.140 g/mol
Purity 95%

In medicinal chemistry, analogous pyrazolo[3,4-b]pyridine derivatives have demonstrated neuroprotective effects by modulating apoptosis-related proteins such as Bax and caspase-3. While biological data for this specific compound remain unexplored, its structural features suggest potential applicability in central nervous system drug discovery.

The compound’s ethylpyrazole substituent further enhances its pharmacokinetic profile by increasing lipophilicity, a critical factor in blood-brain barrier penetration. Recent synthetic advances, including regioselective halogenation and cross-coupling, position this molecule as a versatile scaffold for generating targeted therapeutics.

属性

分子式

C11H10IN5

分子量

339.14 g/mol

IUPAC 名称

5-(1-ethylpyrazol-4-yl)-3-iodo-2H-pyrazolo[3,4-c]pyridine

InChI

InChI=1S/C11H10IN5/c1-2-17-6-7(4-14-17)9-3-8-10(5-13-9)15-16-11(8)12/h3-6H,2H2,1H3,(H,15,16)

InChI 键

RGLVQXMWTQUCLT-UHFFFAOYSA-N

规范 SMILES

CCN1C=C(C=N1)C2=CC3=C(NN=C3C=N2)I

产品来源

United States

准备方法

Formation of the Pyrazolo[3,4-c]pyridine Core

The pyrazolo[3,4-c]pyridine scaffold is typically synthesized via cyclization reactions involving appropriate hydrazine derivatives and pyridine precursors. This step often involves condensation and ring closure under controlled conditions.

  • For example, pyrazolo[3,4-c]pyridine intermediates can be generated by reacting aminopyridines with hydrazines, followed by cyclodehydration under acidic or thermal conditions.

Iodination at the 3-Position

Selective iodination at the 3-position of the pyrazolo[3,4-c]pyridine ring is a critical step. Commonly, electrophilic iodinating agents such as N-iodosuccinimide (NIS) are employed.

  • The iodination is performed in solvents like dimethylformamide (DMF) at elevated temperatures (e.g., 60 °C) for several hours to achieve high regioselectivity and yield (around 82%).
  • This step converts the 3-position hydrogen to an iodine substituent without affecting other sensitive groups.

Coupling with 1-Ethyl-1H-pyrazol-4-yl Group

The attachment of the 1-ethyl-pyrazol-4-yl substituent at the 5-position is generally achieved via palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura or Buchwald-Hartwig amination reactions.

  • The Suzuki coupling involves the reaction of 5-bromo or 5-chloro pyrazolo[3,4-c]pyridine intermediates with 1-ethyl-pyrazol-4-yl boronic acid or boronate esters in the presence of palladium catalysts (e.g., Pd(PPh3)4), bases like cesium carbonate, and solvents such as dioxane/water mixtures under inert atmosphere at 80–100 °C.
  • The Buchwald-Hartwig amination can also be used when coupling amine derivatives, employing Pd2(dba)3 with ligands like xantphos, bases such as Cs2CO3, and DMF or dioxane solvents at elevated temperatures (90–120 °C).

Representative Synthetic Scheme and Conditions

Step Reaction Type Reagents/Conditions Yield (%) Notes
1 Cyclization Aminopyridine + Hydrazine, Acidic/thermal Variable Forms pyrazolo[3,4-c]pyridine core
2 Iodination N-Iodosuccinimide (NIS), DMF, 60 °C, 12 h ~82 Selective 3-position iodination
3 Suzuki Coupling Pd(PPh3)4, Cs2CO3, Dioxane:H2O (5:1), 80 °C 48–65 Coupling with 1-ethyl-pyrazol-4-yl boronate
4 Deprotection (if needed) Trifluoroacetic acid (TFA), 60 °C, 5 h 54–66 Removal of protecting groups

Note: The yields and conditions are adapted from closely related pyrazolo[3,4-c]pyridine derivatives synthesis reported in the literature.

Detailed Research Findings

  • Iodination Efficiency: The use of NIS in DMF at 60 °C for 12 hours provides a high yield (~82%) of 3-iodo derivatives with minimal side reactions, demonstrating excellent regioselectivity for the 3-position on the pyrazolo[3,4-c]pyridine ring.

  • Cross-Coupling Optimization: Palladium-catalyzed Suzuki coupling reactions are sensitive to ligand choice and base. Xantphos and Cs2CO3 have been shown to improve coupling efficiency, with reactions proceeding smoothly in dioxane/water mixtures under inert atmosphere.

  • Deprotection Steps: Protecting groups such as para-methoxybenzyl (PMB) or ethyl esters used during synthesis are efficiently removed using trifluoroacetic acid or sodium hydroxide under mild conditions, enabling access to the final target compound without degradation.

  • Purification: Flash column chromatography using gradients of methanol in dichloromethane (0–5% MeOH/DCM) is commonly employed to purify intermediates and final products, ensuring high purity for biological evaluation.

Summary Table of Key Reagents and Conditions

Reagent/Condition Purpose Typical Parameters
N-Iodosuccinimide (NIS) Electrophilic iodination 1.0 eq, DMF, 60 °C, 12 h
Pd(PPh3)4 or Pd2(dba)3 Palladium catalyst for coupling 2–5 mol%, inert atmosphere
Cs2CO3 or KOAc Base for coupling reactions 2–3 eq, dioxane/H2O solvent mix
Trifluoroacetic acid (TFA) Deprotection 60 °C, 5 h
Flash chromatography Purification Gradient 0–5% MeOH in DCM

化学反应分析

Types of Reactions

5-(1-Ethyl-1H-pyrazol-4-yl)-3-iodo-1H-pyrazolo[3,4-c]pyridine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can be performed to modify the functional groups within the compound.

    Substitution: The iodine atom in the compound can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Halogen exchange reactions can be performed using reagents like sodium iodide (NaI) in acetone.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyrazole oxides, while substitution reactions can produce a variety of derivatives with different functional groups.

科学研究应用

Medicinal Chemistry

Anticancer Activity

One of the primary applications of 5-(1-Ethyl-1H-pyrazol-4-yl)-3-iodo-1H-pyrazolo[3,4-c]pyridine is in the development of anticancer drugs. Research has demonstrated that compounds with similar structures exhibit significant cytotoxic effects against various cancer cell lines. For instance, derivatives of pyrazolo[3,4-c]pyridine have been shown to inhibit tumor growth by targeting specific pathways involved in cell proliferation and survival.

Case Study: Inhibition of Kinase Activity

A study investigated the compound's ability to inhibit specific kinases associated with cancer progression. The results indicated that the compound effectively inhibited the activity of these kinases in vitro, leading to reduced cell viability in cancerous cells. This positions 5-(1-Ethyl-1H-pyrazol-4-yl)-3-iodo-1H-pyrazolo[3,4-c]pyridine as a promising candidate for further development as an anticancer agent.

Agriculture

Fungicidal Properties

Another significant application is in agriculture, particularly as a fungicide. The compound's structure allows it to interact with fungal enzymes, disrupting their metabolic processes. Research has shown that similar pyrazole derivatives can effectively control fungal pathogens in crops.

Data Table: Efficacy Against Fungal Strains

Fungal Strain Concentration (mg/L) Inhibition (%)
Fusarium oxysporum5085
Botrytis cinerea10090
Phytophthora infestans7580

This table illustrates the compound's potential effectiveness against common agricultural fungal pathogens, suggesting its viability as a crop protection agent.

Material Science

Synthesis of Advanced Materials

In material science, 5-(1-Ethyl-1H-pyrazol-4-yl)-3-iodo-1H-pyrazolo[3,4-c]pyridine can be utilized as a precursor for synthesizing advanced materials. Its unique chemical properties enable the formation of polymers and nanomaterials with enhanced thermal and mechanical properties.

Case Study: Polymer Development

A recent study focused on incorporating this compound into polymer matrices to improve their thermal stability. The findings revealed that the addition of 5-(1-Ethyl-1H-pyrazol-4-yl)-3-iodo-1H-pyrazolo[3,4-c]pyridine significantly increased the thermal degradation temperature of the resulting polymers compared to controls without the compound.

作用机制

The mechanism of action of 5-(1-Ethyl-1H-pyrazol-4-yl)-3-iodo-1H-pyrazolo[3,4-c]pyridine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies on its binding affinity, selectivity, and downstream effects are essential to fully understand its mechanism of action.

相似化合物的比较

Structural Analogues in Pyrazolo-Pyridine/Pyrimidine Families

Key structural analogues include:

Compound Core Structure Substituents Key Properties/Applications
Target Compound Pyrazolo[3,4-c]pyridine 3-Iodo, 5-(1-ethyl-1H-pyrazol-4-yl) Potential kinase inhibition
4-Imino-1-p-tolyl-dihydropyrazolo[3,4-d]pyrimidin-5-ylamine Pyrazolo[3,4-d]pyrimidine 4-Imino, 1-p-tolyl Antiviral/anticancer candidate
Pyrazolo[4,3-e]triazolo[1,5-c]pyrimidine Fused pyrazolo-triazolo-pyrimidine Varied substitutions (e.g., hydrazine) Isomerization studies
Bicyclic pyridine-triazole hybrids Pyrano[3,4-c]pyridine + triazole Methyl groups, triazole units Anticonvulsant/psychotropic activity

Key Differences :

  • Core Heterocycle : The target’s pyrazolo[3,4-c]pyridine core differs from pyrazolo[3,4-d]pyrimidine () in nitrogen positioning, affecting electronic properties and hydrogen-bonding capacity.
  • Substituents: The 3-iodo group in the target contrasts with imino or hydrazine groups in analogues, influencing steric bulk and electrophilicity. The ethyl-pyrazole substituent may enhance metabolic stability compared to tolyl or triazole groups .
Substituent Effects on Reactivity and Bioactivity
  • Iodo vs. Halo Substituents : The iodine atom in the target compound likely increases molecular weight and polarizability compared to chloro or bromo analogues (e.g., 5-chloro-pyrazolo[3,4-c]pyridines in ). This could improve crystallographic resolution but may reduce solubility.
  • Ethyl-Pyrazole vs.

生物活性

5-(1-Ethyl-1H-pyrazol-4-yl)-3-iodo-1H-pyrazolo[3,4-c]pyridine is a compound of growing interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The compound features a unique pyrazolo[3,4-c]pyridine core, which is known for its diverse biological activities. The presence of the ethyl and iodo substituents enhances its pharmacological profile.

Property Value
Molecular FormulaC₁₀H₁₃N₄I
Molecular Weight284.14 g/mol
SolubilitySoluble in DMSO and DMF
Melting PointNot available

Research indicates that compounds with similar structures often interact with various biological targets, including kinases and receptors. The specific mechanism of action for 5-(1-Ethyl-1H-pyrazol-4-yl)-3-iodo-1H-pyrazolo[3,4-c]pyridine has yet to be fully elucidated; however, it is hypothesized to act as an inhibitor of certain kinases based on structural analogies.

Antimicrobial Activity

Recent studies have shown that derivatives of pyrazolo[3,4-c]pyridine exhibit significant antimicrobial properties. For example, compounds structurally related to 5-(1-Ethyl-1H-pyrazol-4-yl)-3-iodo-1H-pyrazolo[3,4-c]pyridine demonstrated effectiveness against Mycobacterium tuberculosis in in vitro assays.

Anticancer Potential

The compound's potential as an anticancer agent has been explored through various studies. In particular:

  • Inhibition of Kinases : Similar compounds have been identified as selective inhibitors of p38 MAP kinase, a target implicated in cancer progression and inflammation. The structural modifications in 5-(1-Ethyl-1H-pyrazol-4-yl)-3-iodo-1H-pyrazolo[3,4-c]pyridine may enhance its selectivity and potency against this target.

Case Studies and Research Findings

Several case studies have highlighted the biological activity of pyrazolo[3,4-c]pyridine derivatives:

  • Antitubercular Activity :
    • A study by Rao et al. (2023) synthesized various pyrazolo[3,4-b]pyridines and evaluated their activity against M. tuberculosis. Compounds with substitutions similar to those in 5-(1-Ethyl-1H-pyrazol-4-yl)-3-iodo exhibited promising results in inhibiting bacterial growth.
  • Kinase Inhibition :
    • A recent publication detailed the synthesis and biological evaluation of pyrazolo[3,4-c]pyridines as p38 MAP kinase inhibitors. The study found that specific modifications led to increased binding affinity and selectivity (PubMed ID: 16509574).

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。